5-Chloro-3-isopropyl-2-methyl-phenylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum provides detailed insights into the electronic environment of protons:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (H-4, H-6) |
Properties
IUPAC Name |
5-chloro-2-methyl-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-6(2)9-4-8(11)5-10(12)7(9)3/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOSZUGWBKOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2.1 Chlorination of 3-isopropyl-2-methyl-aniline
- Starting Material: 3-isopropyl-2-methyl-aniline
- Reagent: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) are typically used.
- Solvent: Common solvents include organic solvents like dichloromethane or acetic acid to facilitate electrophilic aromatic substitution.
- Reaction Conditions: The reaction is carried out under controlled temperature (often 0–25°C) to avoid over-chlorination and ensure selective substitution at the 5-position.
- Catalysts/Additives: Sometimes Lewis acids or acidic conditions are employed to enhance selectivity.
- Outcome: Selective introduction of the chloro substituent at the 5-position, yielding 5-chloro-3-isopropyl-2-methyl-phenylamine.
2.2 Industrial Scale Continuous Flow Processes
- Industrial production favors continuous flow reactors to improve control over reaction parameters such as temperature, reagent concentration, and reaction time.
- Continuous flow allows for enhanced safety when handling chlorine gas and better scalability.
- These processes yield higher purity product with improved reproducibility and throughput.
Reaction Mechanism and Selectivity
The chlorination proceeds via electrophilic aromatic substitution, where the amino group activates the ring, directing substitution primarily to the ortho and para positions. The presence of the methyl and isopropyl groups influences the regioselectivity, favoring chlorination at the 5-position due to steric and electronic effects.
Analytical Data Table of Preparation Parameters
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting Material | 3-isopropyl-2-methyl-aniline | Purity >98% |
| Chlorinating Agent | Chlorine gas or N-chlorosuccinimide (NCS) | NCS preferred for milder conditions |
| Solvent | Dichloromethane, Acetic acid | Solvent choice affects rate/selectivity |
| Temperature | 0–25°C | Lower temperature favors selectivity |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Catalyst/Additive | Lewis acids (e.g., FeCl3) or acids | Optional, to enhance reaction |
| Yield | Typically 70–85% | Depends on reaction optimization |
| Purification | Recrystallization or chromatography | To remove unreacted starting material and byproducts |
Additional Chemical Transformations
Following preparation, this compound can undergo further chemical reactions such as:
- Oxidation: Using agents like potassium permanganate or chromium trioxide to form quinone derivatives.
- Reduction: Employing lithium aluminum hydride or sodium borohydride to modify amine functionalities.
- Substitution: Additional electrophilic aromatic substitutions with halogens or nitrating agents under acidic/basic conditions.
These transformations are valuable for synthesizing related derivatives for pharmaceutical or agrochemical applications.
Research Findings and Applications Related to Preparation
Research indicates that the selective chlorination step is critical for obtaining high purity this compound, which serves as an important intermediate in organic synthesis. The compound's unique substitution pattern influences its biological activity, making it a candidate for further drug development studies, particularly for antimicrobial and anti-inflammatory properties.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Batch Chlorination with Cl2 | Direct chlorination using Cl2 gas | Simple, well-known method | Requires careful handling of Cl2 |
| Chlorination using NCS | Milder chlorinating agent | Better selectivity, safer handling | Cost of reagent |
| Continuous Flow Chlorination | Industrial scale, continuous process | High control, scalability | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-isopropyl-2-methyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
5-Chloro-3-isopropyl-2-methyl-phenylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-isopropyl-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes . For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
[5-Chloro-2-(methylamino)-phenyl]phenylmethanone (Impurity A, EP)
- Structure: Benzophenone derivative with a chlorine atom at position 5 and a methylamino group at position 2 .
- Key Differences: Functional Group: The ketone (benzophenone) in Impurity A contrasts with the primary amine in 5-Chloro-3-isopropyl-2-methyl-phenylamine. Substituent Positions: Chlorine at position 5 is shared, but the methylamino group at position 2 in Impurity A replaces the methyl and isopropyl groups in the target compound.
- Implications :
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide derivative with a chlorine atom and phenyl group attached to the isoindole ring .
- Key Differences :
- Core Structure : Phthalimide (isoindole-1,3-dione) vs. phenylamine.
- Substituents : Chlorine is meta to the phenyl group in 3-chloro-N-phenyl-phthalimide, while the target compound has substituents at ortho, meta, and para positions.
- Implications :
Table 1: Substituent Effects on Key Properties
| Compound | Core Structure | Substituents (Positions) | Key Properties |
|---|---|---|---|
| This compound | Phenylamine | Cl (5), iPr (3), Me (2) | High steric hindrance; moderate polarity |
| [5-Chloro-2-(methylamino)-phenyl]phenylmethanone | Benzophenone | Cl (5), NHMe (2) | High polarity due to ketone and NHMe |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Cl (3), Ph (N-attached) | High thermal stability; low solubility |
- Electronic Effects : The chlorine atom’s position (para in the target vs. meta in 3-chloro-N-phenyl-phthalimide) alters electron withdrawal patterns, influencing aromatic electrophilic substitution reactivity .
Biological Activity
5-Chloro-3-isopropyl-2-methyl-phenylamine, a substituted phenylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClN
- Molecular Weight : 225.72 g/mol
The presence of chlorine and isopropyl groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Antimicrobial Activity
Studies have indicated that compounds related to phenylamines exhibit antimicrobial properties. For instance, phenylamine derivatives have been investigated for their ability to inhibit bacterial growth and fungal infections. The specific activity of this compound against various microbial strains remains to be fully characterized but is expected based on the behavior of similar compounds.
Anticancer Potential
Emerging research suggests that phenylamine derivatives may possess anticancer properties. In vitro studies have assessed their effects on cancer cell lines, demonstrating cytotoxicity and apoptosis induction in several models. For example, compounds with similar structures have shown effectiveness against human non-small cell lung cancer cells (A549), with IC50 values indicating significant inhibitory activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to apoptosis in cancerous cells.
Case Studies and Research Findings
Several studies have explored the biological activity of phenylamine derivatives, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-3-isopropyl-2-methyl-phenylamine, and how can reaction yields be optimized?
- Methodological Answer : Begin with a Friedel-Crafts alkylation of a substituted benzene precursor to introduce the isopropyl group, followed by chlorination using FeCl₃ or AlCl₃ as a catalyst. Methylation can be achieved via reductive amination or nucleophilic substitution. Optimize yields by controlling temperature (e.g., 0–5°C for chlorination to avoid overhalogenation) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agent). Monitor intermediates via TLC and characterize final products using / NMR and HPLC (≥98% purity) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Combine - COSY NMR to identify coupling patterns of aromatic protons and distinguish between ortho/meta/para substituents. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₁₅ClN). For regiochemical confirmation, compare experimental IR stretching frequencies (e.g., C-Cl at ~600 cm⁻¹) with computational DFT simulations .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) to separate polar byproducts. For large-scale synthesis, consider fractional distillation under reduced pressure (e.g., 0.1 atm, boiling point ~180–190°C). Validate purity via melting point analysis (expected range: 85–90°C) and GC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and identify electrophilic centers. Compare activation energies for substitution at chlorine vs. methyl/isopropyl positions. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy under varying pH conditions) .
Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Cross-reference differential scanning calorimetry (DSC) data to identify phase transitions. Replicate conflicting studies while controlling for humidity and light exposure, as these factors may explain discrepancies .
Q. How does steric hindrance from the isopropyl group influence the compound’s interactions in catalytic systems?
- Methodological Answer : Perform X-ray crystallography to determine bond angles and spatial crowding around the amine group. Compare catalytic efficiency in Pd-catalyzed cross-coupling reactions with less hindered analogs (e.g., 5-Chloro-2-methyl-phenylamine). Use kinetic isotope effects (KIE) to probe rate-limiting steps .
Q. What protocols ensure safe handling and waste disposal of this compound given its potential hazards?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
